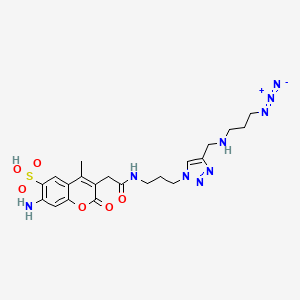
Coumarin Azide Plus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin Azide Plus is a derivative of coumarin, a naturally occurring compound found in many plants Coumarin itself is known for its sweet scent and is used in perfumes and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin Azide Plus typically involves the reaction of coumarin with azide compounds. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin Azide Plus undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized metabolites.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted coumarin compounds.
Wissenschaftliche Forschungsanwendungen
Coumarin Azide Plus has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Coumarin Azide Plus involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, induce apoptosis, and inhibit tumor angiogenesis . Additionally, its fluorescent properties make it useful for labeling and detecting biomolecules in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azidocoumarin: A closely related compound used for similar applications in bioconjugation and fluorescent labeling.
Coumarin-Triazole Hybrids: These compounds combine the coumarin and triazole moieties and are used in various biological and chemical applications.
Uniqueness
Coumarin Azide Plus stands out due to its enhanced fluorescent properties and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research applications, particularly in bioconjugation and imaging, makes it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C21H27N9O6S |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
7-amino-3-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H27N9O6S/c1-13-15-8-19(37(33,34)35)17(22)10-18(15)36-21(32)16(13)9-20(31)25-5-3-7-30-12-14(27-29-30)11-24-4-2-6-26-28-23/h8,10,12,24H,2-7,9,11,22H2,1H3,(H,25,31)(H,33,34,35) |
InChI-Schlüssel |
REYQIGRZAMDWFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCN3C=C(N=N3)CNCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
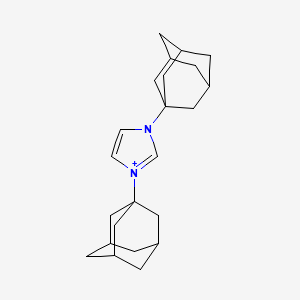
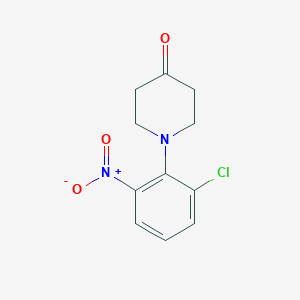
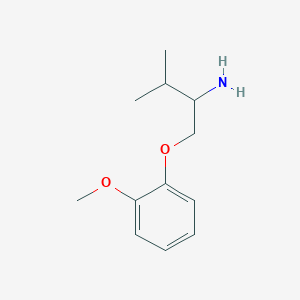
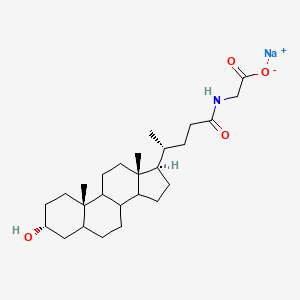
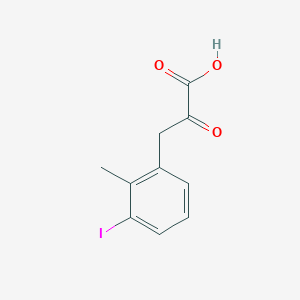
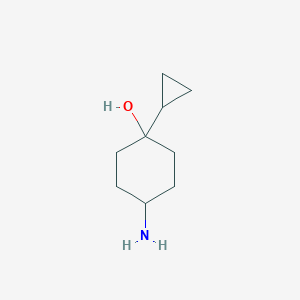
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
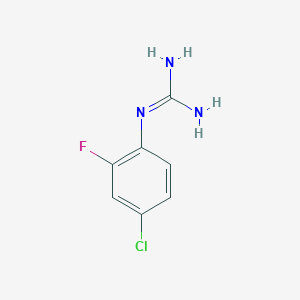

![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)


![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
